![molecular formula C14H17Cl3N2O3 B11996098 N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide
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Overview
Description
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the acetylamino group: This can be achieved by reacting aniline with acetic anhydride in the presence of a base such as pyridine.
Introduction of the phenoxy group: The acetylamino compound is then reacted with phenol in the presence of a suitable catalyst to form the phenoxy derivative.
Attachment of the trichloroethyl group: The phenoxy derivative is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.
Formation of the methylpropanamide backbone: Finally, the trichloroethyl derivative is reacted with 2-methylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-chlorobenzamide
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-phenylacetamide
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide
Uniqueness
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group enhances its reactivity, while the acetylamino and phenoxy groups contribute to its potential therapeutic effects. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H17Cl3N2O3 |
---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17Cl3N2O3/c1-8(2)12(21)19-13(14(15,16)17)22-11-6-4-5-10(7-11)18-9(3)20/h4-8,13H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
BJRGVHQROWRBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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